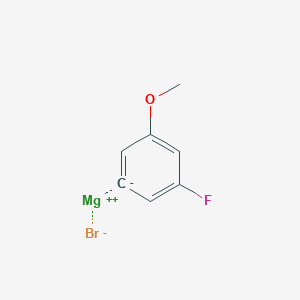

3-Fluoro-5-methoxyphenylmagnesium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-5-methoxyphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and has the molecular formula C7H6BrFMgO .

準備方法

Synthetic Routes and Reaction Conditions

3-Fluoro-5-methoxyphenylmagnesium bromide is synthesized through the reaction of 3-fluoro-5-methoxyphenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

3-Fluoro-5-methoxyphenyl bromide+Mg→3-Fluoro-5-methoxyphenylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium metal with the organic halide .

化学反応の分析

Types of Reactions

3-Fluoro-5-methoxyphenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can participate in halogen-metal exchange reactions.

Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Anhydrous THF is commonly used.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Coupled Products: Formed from cross-coupling reactions, such as biaryls or styrenes.

科学的研究の応用

Synthesis of Pharmaceutical Compounds

One of the primary applications of 3-fluoro-5-methoxyphenylmagnesium bromide is in the synthesis of pharmaceutical intermediates. The compound serves as a nucleophile in various reactions, allowing for the introduction of the 3-fluoro-5-methoxyphenyl group into target molecules.

Case Study: Antidepressants and Smoking Cessation Aids

A notable study utilized this compound in the synthesis of morpholinols, which are potential candidates for antidepressants and smoking cessation aids. The Grignard reagent facilitated the nucleophilic addition to a lactone derivative, leading to compounds with promising pharmacological profiles .

Agrochemical Applications

In agrochemistry, this compound is employed to synthesize herbicides and pesticides. The incorporation of the fluorinated aromatic system enhances the biological activity and selectivity of these compounds.

Example: Synthesis of Herbicides

Research has shown that derivatives synthesized using this compound exhibit improved efficacy against specific weed species. The fluorine atom contributes to increased lipophilicity, enhancing the absorption and translocation within plant systems .

Material Science

The compound is also significant in material science, particularly in the development of functional materials such as polymers and nanomaterials. Its ability to act as a coupling agent allows for the modification of polymer structures.

Application: Polymer Modification

In recent studies, this compound was used to modify polyolefins, resulting in materials with enhanced thermal stability and mechanical properties. This application is crucial for developing high-performance materials used in various industrial applications .

Mechanistic Studies in Organic Chemistry

The reactivity of this compound has been extensively studied to understand its mechanisms in organic reactions. These studies contribute valuable insights into Grignard chemistry and its applications.

Research Insights

Mechanistic studies involving this Grignard reagent have revealed its role in facilitating carbon-carbon bond formation under mild conditions, highlighting its utility in synthesizing complex organic molecules .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of antidepressants | Effective nucleophilic addition leading to biologically active morpholinols |

| Agrochemicals | Development of herbicides | Enhanced efficacy against specific weeds due to increased lipophilicity |

| Material Science | Modification of polymers | Improved thermal stability and mechanical properties |

| Mechanistic Studies | Understanding Grignard reaction mechanisms | Insights into carbon-carbon bond formation under mild conditions |

作用機序

The mechanism of action of 3-Fluoro-5-methoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .

類似化合物との比較

Similar Compounds

Phenylmagnesium Bromide: A simpler Grignard reagent without the fluoro and methoxy substituents.

3-Fluorophenylmagnesium Bromide: Lacks the methoxy group.

5-Methoxyphenylmagnesium Bromide: Lacks the fluoro group.

Uniqueness

3-Fluoro-5-methoxyphenylmagnesium bromide is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

生物活性

3-Fluoro-5-methoxyphenylmagnesium bromide is an organomagnesium compound that has garnered attention in various fields of biological research, particularly for its potential pharmacological applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances its ability to engage in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological receptors. The methoxy group modifies the compound's lipophilicity and membrane permeability, influencing its distribution and overall activity in vivo.

Pharmacological Properties

Pharmacokinetics : This compound is predicted to exhibit high gastrointestinal absorption and has the potential to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Biochemical Pathways : Research indicates that this compound may induce apoptosis in cancer cell lines by activating caspase enzymes, a common pathway among many anticancer agents. Additionally, it shows promise in modulating oxidative stress responses in cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

| Activity Type | Observations | Concentration Range |

|---|---|---|

| Antimicrobial Activity | Significant bacteriostatic activity against Staphylococcus aureus and Staphylococcus epidermidis. | 1-8 µg/mL |

| Higher concentrations (≥32 µg/mL) exhibited hemolytic effects on erythrocytes. | ≥32 µg/mL | |

| Anticancer Properties | Inhibits cancer cell proliferation with IC50 values below 10 µg/mL against HeLa and MCF-7 cells. | <10 µg/mL |

| Oxidative Stress Reduction | Demonstrated antioxidant properties, mitigating oxidative damage in various assays. | N/A |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the compound's effect on various bacterial strains, revealing significant bacteriostatic activity against Staphylococcus aureus and Staphylococcus epidermidis at concentrations ranging from 1 to 8 µg/mL. At higher concentrations (≥32 µg/mL), the compound exhibited hemolytic effects on erythrocytes, indicating a selective action at lower doses.

- Anticancer Properties : Research on related compounds indicated promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound demonstrated IC50 values below 10 µg/mL against various cancer cell lines including HeLa and MCF-7.

- Oxidative Stress Reduction : The antioxidant properties of this compound were assessed through various assays, indicating its potential to mitigate oxidative damage in biological systems.

- Microtubule Interaction Studies : In a study investigating related compounds, it was found that certain derivatives inhibited tubulin polymerization at varying degrees, suggesting that similar mechanisms may be at play for this compound .

特性

IUPAC Name |

magnesium;1-fluoro-3-methoxybenzene-5-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBQGGRFDMLOOU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。